5-Amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole
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Overview
Description
5-Amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole is a compound of significant interest in the field of organic chemistry. This compound features a triazole ring substituted with an amino group and a phenyl ring that is further substituted with fluoro and trifluoromethyl groups. The presence of these substituents imparts unique chemical and physical properties to the compound, making it valuable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole typically involves the following steps:
Starting Material: The synthesis begins with 4-fluoro-3-(trifluoromethyl)aniline.
Diazotization: The aniline derivative undergoes diazotization to form the corresponding diazonium salt.
Cyclization: The diazonium salt is then reacted with ethyl 2,3-dicyanopropionate under weakly acidic conditions to form the triazole ring.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the fluoro and trifluoromethyl groups, potentially converting them to less electronegative substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of de-fluorinated or de-trifluoromethylated products.
Substitution: Introduction of various functional groups on the aromatic ring.
Scientific Research Applications
5-Amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
4-Fluoro-3-(trifluoromethyl)aniline: A precursor in the synthesis of the target compound.
5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole: Another compound with similar structural features but different functional groups.
Uniqueness:
Properties
Molecular Formula |
C9H6F4N4 |
---|---|
Molecular Weight |
246.16 g/mol |
IUPAC Name |
5-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H6F4N4/c10-6-2-1-4(3-5(6)9(11,12)13)7-15-8(14)17-16-7/h1-3H,(H3,14,15,16,17) |
InChI Key |
GSWLSAKOSPIXNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC(=NN2)N)C(F)(F)F)F |
Origin of Product |
United States |
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